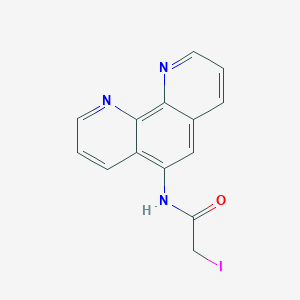

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide

Descripción general

Descripción

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” is a chemical compound with the molecular formula C14H10IN3O . It has been used in the synthesis of a heterogeneous artificial metallolipase with chimeric catalytic activity . It has also been used to label thiols to confer the metal-binding properties of the phenanthroline chelator .

Molecular Structure Analysis

The molecular structure of “2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” consists of a phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .Physical And Chemical Properties Analysis

“2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide” has a molecular weight of 363.15 . It has a predicted boiling point of 591.5±40.0 °C, a predicted density of 1.852±0.06 g/cm3, and a predicted pKa of 10.68±0.43 .Aplicaciones Científicas De Investigación

Catalytic Activity in Hydrolysis

Davies and Distefano (1997) explored the use of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide in catalyzing ester and amide hydrolysis. They investigated a protein-1,10-phenanthroline conjugate, utilizing iodoacetamido-1,10-phenanthroline for modifying a unique cysteine residue in a protein. This conjugate demonstrated enantioselective hydrolysis of several amino acid esters under mild conditions, enhancing the rate significantly compared to the background rate (Davies & Distefano, 1997).

Enzyme Binding and Inhibition

Spallholz and Piette (1972) synthesized a paramagnetic analog of 1,10-phenanthroline, including an iodoacetamide component, which binds to Horse Liver Alcohol Dehydrogenase forming a stoichiometric complex. This study illustrates the potential of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in enzyme interaction studies, providing insights into the enzyme's active sites (Spallholz & Piette, 1972).

Coordination Chemistry and Supramolecular Structures

Liu and Zhu (2007) highlighted the role of 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide derivatives in the formation of complex polymeric structures. They described the synthesis of binuclear polymeric complexes with significant coordination chemistry, involving 1,10-phenanthroline and acetamide groups. These complexes form supramolecular network structures through various hydrogen bonding interactions (Liu & Zhu, 2007).

Photosensitization in Ruthenium(II) Complexes

Ramiro, García‐Fresnadillo, and Orellana (2005) discussed the synthesis of amide-functionalized N-1,10-phenanthrolin-5-ylalkylamides, including 2-iodo-N-1,10-phenanthrolin-5-ylacetamide, for use in heteroleptic ruthenium(II) complexes. These complexes, acting as functionalized photosensitizers, are significant for singlet molecular oxygen generation, highlighting a potential application in photodynamic therapy or solar energy conversion (Ramiro et al., 2005).

Chemical Nuclease Activity

Chen, Mazumder, Constant, and Sigman (1993) explored the use of 1,10-phenanthroline derivatives in chemical nuclease activity. Their research demonstrated the affinity of these compounds, including those modified with iodoacetamide, for DNA, thus potentially serving as a basis for targeted DNA cleavage or as tools in genetic research (Chen et al., 1993).

Propiedades

IUPAC Name |

2-iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3O/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZCYEFHRZCOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596250 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-N-(1,10-phenanthrolin-5-YL)acetamide | |

CAS RN |

111047-29-1 | |

| Record name | 2-Iodo-N-(1,10-phenanthrolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

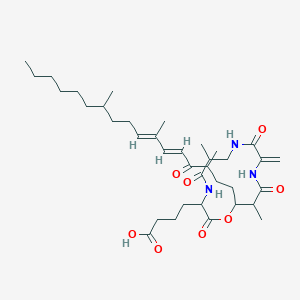

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)

![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)